molecular formula C20H25NO4 B14345590 Dyshomerythrine CAS No. 91897-64-2

Dyshomerythrine

Cat. No.: B14345590
CAS No.: 91897-64-2
M. Wt: 343.4 g/mol
InChI Key: BMERDRZRTMAIND-PVCZSOGJSA-N
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Description

Dyshomerythrine is a naturally occurring alkaloid isolated from the New Zealand silver pine, Lagarostrobos colensoi. This compound is known for its significant activity against various agriculturally important insect pests . This compound incorporates a seven-membered C-ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dyshomerythrine involves several steps, starting with the preparation of the core structure. One common method includes the use of gem-dihalogenocyclopropanes as building blocks. These are prepared by the addition of dichloro- or dibromo-carbene to the corresponding olefin under phase-transfer conditions . The reaction typically involves treating a solution of the olefin and a quaternary ammonium salt in the relevant halogen form with aqueous sodium hydroxide.

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance. when synthesized industrially, the process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of ultrasonication techniques has been found to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Dyshomerythrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in reduced forms of this compound.

Scientific Research Applications

Dyshomerythrine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dyshomerythrine involves its interaction with specific molecular targets in insect pests. It disrupts the normal functioning of these targets, leading to the death of the pests. The exact molecular pathways involved are still under investigation, but it is believed that this compound interferes with the nervous system of the insects .

Comparison with Similar Compounds

Dyshomerythrine is unique due to its seven-membered C-ring structure. Similar compounds include other alkaloids such as 3-epischelhammericine and 2,7-dihydrohomoerysotrine . These compounds share some structural similarities but differ in their specific biological activities and chemical properties. This compound’s unique structure contributes to its distinct mode of action and effectiveness against insect pests.

Conclusion

This compound is a fascinating compound with significant potential in various fields of research. Its unique structure and biological activity make it a valuable subject of study in chemistry, biology, medicine, and industry. Continued research into its synthesis, reactions, and applications will undoubtedly uncover even more uses for this versatile compound.

Properties

CAS No.

91897-64-2

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

(20S)-9,20-dimethoxy-5,7-dioxa-14-azapentacyclo[12.7.0.01,17.02,10.04,8]henicosa-2,4(8),9,17-tetraene

InChI

InChI=1S/C20H25NO4/c1-22-14-6-5-13-7-9-21-8-3-4-15-16(20(13,21)11-14)10-17-19(18(15)23-2)25-12-24-17/h5,10,14H,3-4,6-9,11-12H2,1-2H3/t14-,20?/m0/s1

InChI Key

BMERDRZRTMAIND-PVCZSOGJSA-N

Isomeric SMILES

CO[C@H]1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5

Canonical SMILES

COC1CC=C2CCN3C2(C1)C4=CC5=C(C(=C4CCC3)OC)OCO5

Origin of Product

United States

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